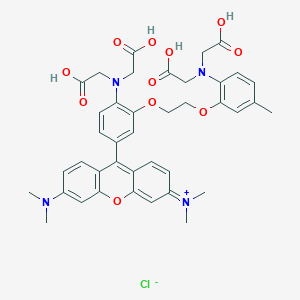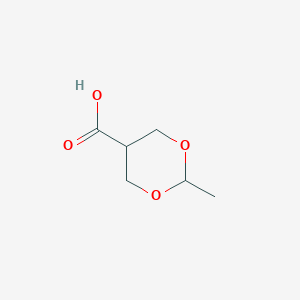![molecular formula C9H7NO B143908 Oxepino[2,3-C]pyridine CAS No. 132643-65-3](/img/structure/B143908.png)
Oxepino[2,3-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxepino[2,3-C]pyridine is a heterocyclic compound that contains a pyridine ring fused to an oxepine ring. It has attracted significant attention in recent years due to its potential applications in the field of medicinal chemistry. In
Mecanismo De Acción
The exact mechanism of action of oxepino[2,3-C]pyridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. This results in the inhibition of DNA replication and cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Oxepino[2,3-C]pyridine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal activities. Additionally, it has been found to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using oxepino[2,3-C]pyridine in lab experiments is its broad range of biological activities. It can be used to study the effects of inhibiting specific enzymes, such as topoisomerase II and DNA polymerase. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of oxepino[2,3-C]pyridine. One direction is to investigate its potential as an anti-inflammatory agent. Another direction is to explore its potential as an antibacterial and antifungal agent. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis for use in larger-scale experiments.
Conclusion:
In conclusion, oxepino[2,3-C]pyridine is a heterocyclic compound that has potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to optimize its use in various applications.
Métodos De Síntesis
The synthesis of oxepino[2,3-C]pyridine involves the reaction of a pyridine-2-carbaldehyde with a 2-(2-bromoethyl)oxepine. The reaction is catalyzed by a palladium catalyst and is carried out under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure oxepino[2,3-C]pyridine.
Aplicaciones Científicas De Investigación
Oxepino[2,3-C]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal activities. It has also been shown to have potential as an anti-inflammatory agent.
Propiedades
Número CAS |
132643-65-3 |
|---|---|
Nombre del producto |
Oxepino[2,3-C]pyridine |
Fórmula molecular |
C9H7NO |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
oxepino[2,3-c]pyridine |
InChI |
InChI=1S/C9H7NO/c1-2-6-11-9-7-10-5-4-8(9)3-1/h1-7H |
Clave InChI |
GOMVUJNGEMPJQE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=NC=C2)OC=C1 |
SMILES canónico |
C1=CC2=C(C=NC=C2)OC=C1 |
Sinónimos |
Oxepino[2,3-c]pyridine (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)
![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)
